5-Bromo-2-methoxy-4-methyl-3-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, holds a position of paramount importance in chemical research, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.netrsc.org As an isostere of benzene, pyridine serves as a fundamental precursor for the synthesis of a vast array of pharmaceuticals and agrochemicals. nih.govrsc.org Its nitrogen atom imparts unique properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for biological activity. nih.gov

The prevalence of the pyridine ring is underscored by its presence in over 7,000 existing drug molecules of medicinal importance and its incorporation into a diverse range of FDA-approved medications. nih.govrsc.org This "privileged scaffold" is a common feature in natural products, such as alkaloids like nicotine (B1678760) and vitamins like niacin. nih.gov The versatility of the pyridine nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules for specific applications. researchgate.net This adaptability has led to the development of potent therapeutic agents for a wide spectrum of diseases. nih.govresearchgate.net

Overview of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are indispensable building blocks in organic synthesis, serving as versatile intermediates for the creation of more complex molecules. nih.govsigmaaldrich.com The introduction of a halogen atom (such as bromine, chlorine, or iodine) onto the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. sigmaaldrich.comnih.govmdpi.com These reactions allow for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.

The halogen's position on the pyridine ring dictates its reactivity and the types of structures that can be accessed. nih.gov For instance, halogens at the 2- and 4-positions are particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. nih.govnih.gov The ability to selectively introduce halogens at specific positions is a key challenge and an area of active research, as it enables the late-stage functionalization of complex molecules, including pharmaceuticals. nih.gov Halogenated pyridines are thus crucial for constructing diverse molecular architectures for applications ranging from medicinal chemistry to materials science. nih.gov

Role of Nitro-Substituted Pyridines in Chemical Transformations

The introduction of a nitro group (–NO₂) profoundly influences the chemical reactivity of the pyridine ring. As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. chempanda.com This activation allows for the displacement of leaving groups, such as halogens, or even hydrogen atoms in some cases (a process known as Vicarious Nucleophilic Substitution, or VNS), by a wide range of nucleophiles. acs.orgnih.gov

Furthermore, the nitro group itself is a versatile functional group that can be transformed into other important moieties. nih.gov Its reduction provides a straightforward route to aminopyridines, which are key precursors for the synthesis of a multitude of bioactive compounds, including kinase inhibitors and other therapeutic agents. mdpi.comnih.gov The unique reactivity imparted by the nitro group makes nitropyridines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and radiolabeled compounds for medical imaging techniques like Positron-Emission Tomography (PET). mdpi.com The transformation of nitropyridines can also lead to the formation of other heterocyclic systems through ring-transformation reactions. nih.gov

Contextualization of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine within Pyridine Chemistry

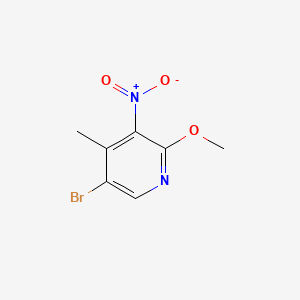

This compound is a highly functionalized pyridine derivative that embodies the chemical principles outlined in the preceding sections. indiamart.com Its structure is a convergence of several key substituents, each contributing to its specific reactivity profile.

Pyridine Core: Provides the fundamental aromatic heterocyclic framework.

Nitro Group (at C3): As a strong electron-withdrawing group, it activates the ring for nucleophilic attack.

Bromo Group (at C5): Serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions and can be targeted for nucleophilic substitution, its reactivity influenced by the other substituents.

Methoxy (B1213986) Group (at C2): An electron-donating group that can influence the regioselectivity of reactions and can itself be a site for substitution.

Methyl Group (at C4): Provides steric bulk and can influence the conformation and reactivity of the molecule.

This specific arrangement of functional groups makes this compound a valuable intermediate in organic synthesis. indiamart.com For example, it can be prepared from 2-methoxy-4-methyl-3-nitropyridine (B66577) through bromination. chemicalbook.comchembk.com The presence of both a bromo and a nitro group offers multiple pathways for subsequent functionalization, allowing chemists to selectively build molecular complexity. It is noted for its potential use in medicinal chemistry research, where it may serve as a building block for larger, more complex biologically active molecules. indiamart.comchemicalbook.comchemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 884495-14-1 | chemicalbook.com, indiamart.com |

| Molecular Formula | C₇H₇BrN₂O₃ | chemicalbook.com, indiamart.com |

| Molecular Weight | 247.05 g/mol | chemicalbook.com |

| Appearance | Light yellow solid | chemicalbook.com, chembk.com |

| Boiling Point | 302.8 ± 37.0 °C (Predicted) | chemicalbook.com |

| Density | 1.636 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| Purity | 98% | indiamart.com |

Direct Synthesis Routes from Pyridine Precursors

The synthesis of this compound can be achieved through direct functionalization of appropriately substituted pyridine precursors. Key methodologies include the transformation of aminopyridines via diazotization and subsequent methoxylation, as well as the direct bromination of a methoxypyridine intermediate.

Diazotization and Methoxylation Sequences from Aminopyridines

A plausible synthetic pathway to this compound involves the use of an aminopyridine precursor, such as 2-amino-5-bromo-4-methyl-3-nitropyridine. This route hinges on the conversion of the amino group into a diazonium salt, which is then substituted by a methoxy group.

The diazotization of aminopyridines is a standard method for introducing other functional groups onto the pyridine ring. The process typically involves treating the primary amino group with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid or hydrochloric acid. To maintain the stability of the resulting diazonium salt, these reactions are almost universally conducted at low temperatures, typically between 0 and 5 °C.

The mechanism begins with the protonation of nitrous acid by the strong acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO+). The lone pair of electrons on the nitrogen atom of the aminopyridine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and tautomerization, a diazohydroxide species is formed, which is then protonated in the acidic medium. The final step is the elimination of a water molecule to yield the pyridine diazonium salt. The proximity of the diazo group to the ring nitrogen in pyridine-2-diazonium salts can decrease their stability. tnpu.edu.ua

Table 1: General Reaction Conditions for Diazotization of Aminopyridines

| Parameter | Condition | Purpose |

|---|---|---|

| Reagent | Sodium Nitrite (NaNO₂) | Source of nitrous acid |

| Acid | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Catalyst for nitrosonium ion formation |

| Solvent | Water, Acetonitrile (B52724) | Varies based on substrate solubility |

| Temperature | 0–5 °C | To ensure the stability of the diazonium salt intermediate |

Once formed, the pyridine diazonium salt is a highly valuable intermediate due to the excellent leaving group potential of molecular nitrogen (N₂). For the synthesis of the target compound, the diazonium group is displaced by a methoxy group through methanolysis. This is typically achieved by adding the cold diazonium salt solution to heated methanol. google.com

The mechanism of this displacement can vary. It may proceed through a heterolytic pathway where the loss of dinitrogen gas generates a highly reactive aryl cation, which is then rapidly quenched by methanol acting as a nucleophile. Alternatively, under certain conditions, particularly in the presence of promoters like pyridine, the decomposition of the diazonium salt can involve a free-radical mechanism. nih.govacs.org In this pathway, a pyridine-diazonium adduct may form and decompose homolytically to generate an aryl radical, which then reacts to form the final product. nih.gov The choice of anhydrous conditions is often preferred to prevent the formation of undesired hydroxy-pyridine byproducts from competing reactions with water. google.com

Bromination of 2-Methoxy-4-methyl-3-nitropyridine

A more direct and commonly cited route for the synthesis of this compound is the electrophilic bromination of the precursor 2-methoxy-4-methyl-3-nitropyridine. chemicalbook.com This method takes advantage of the existing pyridine core and adds the bromo substituent in the final step.

The bromination is typically carried out using elemental bromine (Br₂) as the brominating agent. chemicalbook.com The reaction is performed in acetic acid, which serves as the solvent. chemicalbook.com Sodium acetate is also added to the reaction mixture; it acts as a base to modulate the acidity and facilitate the electrophilic substitution process. chemicalbook.com

The procedure involves dissolving 2-methoxy-4-methyl-3-nitropyridine in acetic acid at room temperature, followed by the slow addition of sodium acetate. chemicalbook.com Bromine is then added dropwise to the stirring solution. chemicalbook.com Following the addition, the reaction mixture may be heated to ensure the completion of the reaction.

Table 2: Reagents and Conditions for the Bromination of 2-Methoxy-4-methyl-3-nitropyridine

| Reagent/Parameter | Function/Condition | Source |

|---|---|---|

| Starting Material | 2-Methoxy-4-methyl-3-nitropyridine | chemicalbook.com |

| Brominating Agent | Bromine (Br₂) | chemicalbook.com |

| Solvent | Acetic Acid | chemicalbook.com |

| Additive | Sodium Acetate | chemicalbook.com |

| Temperature | Room temperature during addition, then heated to 80 °C for 12 hours |

| Yield | 82.2% | chemicalbook.com |

Upon completion of the reaction, as indicated by thin-layer chromatography (TLC), the mixture is cooled to 0 °C. The reaction is then quenched by the sequential addition of a 10% aqueous sodium sulfite (Na₂SO₃) solution and a saturated aqueous sodium sulfite solution to destroy any excess bromine. An alternative procedure uses a sodium sulfate solution for the quench. chemicalbook.com

The addition of the aqueous solutions causes the product to precipitate out of the mixture as a solid. chemicalbook.com This solid is then collected by filtration. chemicalbook.com To purify the product, the collected solid is washed thoroughly with water to remove any remaining salts and impurities. chemicalbook.com Finally, the product is dried under reduced pressure to afford this compound as a light yellow solid. chemicalbook.com The structure of the final compound can be confirmed using techniques such as ¹H NMR spectroscopy. chemicalbook.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromo-4-methyl-3-nitropyridine |

| Sodium Nitrite |

| Sulfuric Acid |

| Hydrochloric Acid |

| Acetonitrile |

| Methanol |

| 2-methoxy-4-methyl-3-nitropyridine |

| Bromine |

| Acetic Acid |

| Sodium Acetate |

| Sodium Sulfite |

| Sodium Sulfate |

| Dinitrogen |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methoxy-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDKJBCVNNWITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654563 | |

| Record name | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-14-1 | |

| Record name | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxy-3-nitro-4-picoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, amplified by the electron-withdrawing nitro group, makes 5-Bromo-2-methoxy-4-methyl-3-nitropyridine susceptible to nucleophilic attack. The primary sites for such reactions are the carbon atoms bearing the bromine and methoxy (B1213986) groups.

Reactivity at the Bromine Atom (C-5)

The bromine atom at the C-5 position of the pyridine ring is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The bromine atom at the 5-position of this compound can be displaced by various nucleophiles, including amines and thiols. Such reactions are typically carried out in the presence of a base and a suitable solvent. For instance, reagents like sodium hydride and amines in solvents such as dimethylformamide (DMF) are commonly employed for nucleophilic substitution.

In a related study on 2-methyl-3-nitropyridines, reactions with thiols in the presence of potassium carbonate in DMF resulted in the selective substitution of the nitro group rather than a halogen at the 5-position. nih.gov However, the substitution of a bromine atom at a similar position in other pyridine derivatives is a well-established transformation. The reaction of 3-bromo-4-nitropyridine (B1272033) with various amines has been shown to proceed via nucleophilic substitution, although in some cases, unexpected nitro-group migration has been observed. clockss.org

| Nucleophile | Reagent/Solvent | Expected Product |

| Amines | Sodium Hydride / DMF | 5-Amino-2-methoxy-4-methyl-3-nitropyridine derivatives |

| Thiols | Base / Solvent | 5-Thioether-2-methoxy-4-methyl-3-nitropyridine derivatives |

Detailed kinetic and thermodynamic data for the nucleophilic substitution reactions of this compound are not extensively documented in the available literature. However, studies on related systems, such as the reactions of 2-substituted N-methylpyridinium ions with piperidine, provide some insights into the factors governing these reactions. nih.gov

In these systems, the reactivity order for halogen leaving groups was found to be F > Cl ≈ Br ≈ I, which deviates from the typical element effect observed in many SNAr reactions where the first step is rate-determining. nih.gov The reactions were found to be second-order in the amine, suggesting a mechanism where deprotonation of the intermediate complex is the rate-determining step. nih.gov The free energies of activation (ΔG‡) for these reactions are influenced by both enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Table of Relative Reactivity of Halopyridines (General Trend)

| Leaving Group | Relative Rate |

| F | > |

| Cl | ≈ |

| Br | ≈ |

| I |

This table represents a general trend observed in some pyridinium (B92312) systems and may not be directly applicable to this compound.

Reactivity at the Methoxy Group (C-2)

The methoxy group at the C-2 position of the pyridine ring is another site for nucleophilic substitution, although it is generally a less facile leaving group than a halogen.

The cleavage of the methyl-oxygen bond of the methoxy group, known as O-demethylation, can be achieved under specific conditions, leading to the formation of the corresponding hydroxypyridine derivative. While specific studies on the demethoxylation of this compound are scarce, general methods for the O-demethylation of aryl methyl ethers can be considered.

Common reagents for this transformation include strong Lewis acids like boron tribromide (BBr3) and aluminum chloride (AlCl3), or strong protic acids such as hydrobromic acid (HBr). The reaction with BBr3 typically proceeds by coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Potential Demethylation Reagents and Conditions

| Reagent | Conditions | Product |

| Boron tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), low temperature | 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine |

| Hydrobromic acid (HBr) | High temperature | 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine |

The reactivity of the methoxy group at the C-2 position is significantly influenced by the electronic effects of the adjacent and para substituents. The pyridine nitrogen itself is electron-withdrawing, and this effect is enhanced by the strongly electron-withdrawing nitro group at the C-3 position. This electronic pull makes the C-2 position more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

Reduction Reactions of the Nitro Group (C-3)

The nitro group at the C-3 position of this compound is a key site for chemical modification, primarily through reduction to an amino group. This transformation opens pathways to a variety of fused-ring systems and further derivatizations.

Conversion to Amino Group

The primary product of the reduction of this compound is 5-bromo-2-methoxy-4-methylpyridin-3-amine. This conversion transforms the electron-withdrawing nitro group into a versatile amino group, which can act as a nucleophile or be further modified, for example, through diazotization.

The general transformation is as follows:

Figure 1. Reduction of the C-3 nitro group to an amino group.

Selective Reduction Methodologies and Catalytic Systems

A variety of catalytic systems and reagents can be employed for the reduction of nitroarenes, and these methods are applicable to substituted nitropyridines. The choice of method often depends on the desired chemoselectivity and the presence of other reducible functional groups.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a frequently used catalyst, often in the presence of hydrogen gas. wikipedia.org For substrates where debromination is a concern, other catalysts like Raney Nickel might be employed. wikipedia.org

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in an acidic medium. wikipedia.org For instance, the reduction of the analogous 2-amino-5-bromo-3-nitropyridine (B172296) has been successfully achieved using reduced iron in a mixture of ethanol, water, and a small amount of hydrochloric acid. orgsyn.org These conditions are generally mild and tolerate a range of other functional groups. wikipedia.org

Transfer Hydrogenation: This approach uses a source other than hydrogen gas to provide the hydrogen atoms. Reagents like hydrazine (B178648) monohydrate in the presence of a catalyst such as Rhodium on carbon (Rh/C) can be effective. This method was used for the reduction of 3-bromo-2-methoxy-5-nitropyridine. rsc.org

The following table summarizes common catalytic systems for this transformation.

| Catalyst/Reagent | Reductant/Conditions | Substrate Class | Notes |

| Pd/C | H₂ gas | Aromatic nitro compounds | Standard method, but may cause dehalogenation. wikipedia.org |

| Raney Nickel | H₂ gas | Aromatic nitro compounds | Alternative to Pd/C to avoid dehalogenation of bromo groups. wikipedia.org |

| Fe / HCl | Acidic, aqueous ethanol | 2-amino-5-bromo-3-nitropyridine | Mild, cost-effective, and tolerates many functional groups. wikipedia.orgorgsyn.org |

| SnCl₂ | Acidic conditions | Aromatic nitro compounds | Provides a mild method for reduction in the presence of other reducible groups. wikipedia.org |

| Rh/C | Hydrazine monohydrate | 3-bromo-2-methoxy-5-nitropyridine | Effective for transfer hydrogenation. rsc.org |

Oxidation Reactions of the Methyl Group (C-4)

The methyl group at the C-4 position is susceptible to oxidation, offering a route to introduce a carboxylic acid functionality, which significantly alters the electronic properties and reactivity of the pyridine ring.

Transformation to Carboxylic Acid

Oxidation of the C-4 methyl group on this compound yields 5-bromo-2-methoxy-3-nitroisonicotinic acid. This transformation converts the alkyl group into a versatile carboxylic acid, which can participate in amide bond formation, esterification, or serve as a directing group in further reactions.

The general transformation is as follows:

Figure 2. Oxidation of the C-4 methyl group to a carboxylic acid.

Controlled Oxidation Strategies

The oxidation of methyl groups on pyridine rings to the corresponding carboxylic acids is a well-established transformation in organic synthesis. bldpharm.com Various strong oxidizing agents can accomplish this.

Potassium Permanganate (KMnO₄): This is a powerful and common oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in aqueous conditions, sometimes under heating.

Nitric Acid (HNO₃): Under vigorous conditions (e.g., heating under pressure), nitric acid can be used to oxidize methylpyridines.

Halogen-Mediated Oxidation: A process using a halogen, such as chlorine, in an aqueous solution under the influence of actinic radiation has been patented for the oxidation of methylpyridines. wikipedia.org

Catalytic Oxidation: Vanadium-containing catalysts, often in the presence of oxygen at high temperatures, are used in industrial processes for the selective oxidation of methyl-substituted aromatics and heteroaromatics. matrixscientific.com

The table below outlines common strategies for this type of oxidation.

| Oxidizing Agent/System | Conditions | Substrate Class | Notes |

| Strong oxidizing agents | Varies | General | The methyl group can be oxidized using strong agents. |

| Halogen / Actinic Radiation | Aqueous solution | Methyl-pyridines | A patented process for preparing pyridine carboxylic acids. wikipedia.org |

| Vanadium-containing catalysts | O₂, high temperature | Substituted methyl aromatics | Used for vapor-phase oxidation. matrixscientific.com |

Cross-Coupling Reactions

The bromine atom at the C-5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for elaborating the pyridine core. The electron-withdrawing nitro group at C-3 deactivates the ring, which can necessitate more forcing reaction conditions, such as elevated temperatures.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound, typically a boronic acid or ester. For this compound, Suzuki-Miyaura coupling with aryl boronic acids requires a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and elevated temperatures, typically in the range of 80–100°C. This reaction is widely used to form biaryl structures. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between the bromopyridine and an amine. In the case of this compound, the steric hindrance from the adjacent methyl group at C-4 can negatively impact the reaction, leading to reduced yields (often ≤40%). To overcome this, the use of bulky phosphine (B1218219) ligands, such as XPhos, in a solvent like N,N-Dimethylformamide (DMF) can improve reaction efficiency.

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, creating an alkynylpyridine. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org While no specific examples for the title compound are documented, this method is broadly applicable to bromopyridines for forming C(sp)-C(sp²) bonds. wikipedia.org

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a new substituted alkene. wikipedia.org It is catalyzed by a palladium complex in the presence of a base. wikipedia.org This provides a method for the vinylation of the pyridine ring.

The following table summarizes various cross-coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Findings / Notes |

| Suzuki-Miyaura | Aryl boronic acid | Pd(PPh₃)₄ | Requires elevated temperatures (80-100°C) due to the deactivated ring. |

| Buchwald-Hartwig | Primary/secondary amine | Pd-catalyst with bulky ligand (e.g., XPhos) | Yields can be low (≤40%) due to steric hindrance from the C-4 methyl group. |

| Sonogashira | Terminal alkyne | Pd-catalyst (e.g., PdCl₂(PPh₃)₂) and Cu(I) co-catalyst | A general method for alkynylation of bromopyridines. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Pd-catalyst (e.g., Pd(OAc)₂) | A general method for vinylation of bromopyridines. wikipedia.org |

Suzuki, Stille, and Buchwald-Hartwig Coupling Applications

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The bromine atom at the C5 position acts as an efficient leaving group in Suzuki-Miyaura coupling reactions with various aryl boronic acids. This reaction is a powerful method for synthesizing biaryl compounds. Studies on analogous compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrate that palladium catalysts like Pd(PPh₃)₄ can effectively couple the bromopyridine core with a range of functionalized arylboronic acids to produce novel pyridine derivatives in moderate to good yields. nih.govmdpi.com This methodology is crucial for creating libraries of compounds for biological screening. nih.gov

Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, is another viable pathway for the derivatization of this compound. organic-chemistry.org Due to the stability of organostannanes and the mild reaction conditions, the Stille coupling is highly compatible with the various functional groups on the pyridine ring. nih.gov This reaction has been instrumental in the synthesis of complex biaryl systems and natural products. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with a wide array of primary and secondary amines. Research on similar bromopyridines shows that using palladium catalysts with specific ligands facilitates the amination process. chemspider.com This method is instrumental in synthesizing N-aryl pyridines, a common motif in pharmacologically active molecules. For instance, the Buchwald-Hartwig coupling has been a key step in the synthesis of selective kinase inhibitors derived from aminopyridine scaffolds. nih.gov

Ligand and Catalyst Optimization for Enhanced Yields

The success and efficiency of cross-coupling reactions involving this compound are highly dependent on the choice of catalyst and ligands. Optimization of these components is critical for achieving high yields and reaction rates.

Palladium complexes are the most common catalysts, with the ligand playing a crucial role in the catalytic cycle. For Suzuki and Stille couplings, ligands such as triphenylphosphine (B44618) (PPh₃) or bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) have been shown to be effective. nih.govnih.gov In Buchwald-Hartwig aminations, chelating phosphine ligands such as (±)-BINAP are often employed to stabilize the palladium center and promote the desired C-N bond formation. chemspider.com The choice of base and solvent is also critical; for example, potassium phosphate (B84403) (K₃PO₄) is often used in Suzuki reactions involving amine-functionalized pyridines. nih.govmdpi.com

The following table summarizes typical catalyst systems used for cross-coupling reactions on related bromopyridine substrates.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Typical Yield | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | nih.gov |

| Buchwald-Hartwig | [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 60% | chemspider.com |

| Stille | Pd(PPh₃)₄ | PPh₃ | - | DMF | Good | nih.gov |

| Aryl Iodide Amination | Ni(acac)₂ | - | K₃PO₄ | Dioxane | High | nih.gov |

Recent advancements have also explored the use of nickel catalysts, which can offer different selectivity and reactivity profiles, sometimes at a lower cost than palladium. nih.gov Furthermore, the development of specialized ligands, such as ferrocene-based dppf ligands, has been shown to improve coupling efficiency for electron-deficient heterocycles like triazines, a finding that could be applicable to nitropyridines. uzh.ch

Rearrangement Reactions and Heterocyclic Annulations

Derivatives of this compound are valuable precursors for synthesizing fused heterocyclic systems like imidazopyridines and indoles. These transformations often begin with the chemical modification of the nitro group.

Formation of Imidazopyridines and Indoles from Derivatives

The synthetic pathway to these fused systems typically involves the reduction of the C3-nitro group to a primary amine, yielding 3-amino-5-bromo-2-methoxy-4-methylpyridine. This aminopyridine derivative is a versatile intermediate for annulation reactions.

Imidazopyridines: Imidazopyridines are a class of fused heterocycles with significant pharmacological activity. nih.gov The 3-aminopyridine (B143674) derivative can undergo condensation with α-haloketones in a classic synthetic route to form the imidazo[1,2-a]pyridine (B132010) scaffold. nih.govgoogle.com Another strategy involves the cyclization of an aminopyridine derivative, as demonstrated in the synthesis of kinase inhibitors where a reduced nitro group is part of the new triazolopyridine ring formation. nih.gov

Indoles: The synthesis of indoles from this pyridine derivative is more complex but can be achieved through established methods. One of the most famous methods, the Fischer indole (B1671886) synthesis, requires a hydrazine precursor. nih.gov The 3-aminopyridine derivative can be converted into the corresponding hydrazine via diazotization followed by reduction. This hydrazine can then be reacted with a suitable ketone or aldehyde under acidic conditions to construct the fused indole ring system. luc.edu

Mechanistic Investigations of Base-Induced Rearrangements

Substituted nitropyridines can undergo fascinating rearrangement reactions, particularly under basic conditions. While direct nucleophilic substitution of the bromine atom is a common reaction, alternative pathways involving molecular rearrangement have been observed in related systems.

A notable example is the nitro-group migration observed in the reaction of 3-bromo-4-nitropyridine with amines. clockss.org In polar aprotic solvents, alongside the expected substitution product, a rearranged product is formed where the nitro group appears to have migrated. clockss.org Such rearrangements can be highly dependent on the solvent and the nature of the base used. clockss.org

Mechanistically, these transformations can be complex. Some rearrangements in pyridine chemistry are proposed to occur via a clockss.orgresearchgate.net sigmatropic shift, a type of concerted, intramolecular process. ntnu.noresearchgate.net In other cases, the rearrangement is not a true intramolecular shift but rather the result of a sequence of addition, elimination, and ring-opening/closing steps mediated by the base or nucleophile. clockss.orgyoutube.com For instance, the reaction of dinitropyridone with amines proceeds through a ring-opening to an azadienamine intermediate, demonstrating a "scrap and build" type of transformation. nih.gov Investigating the behavior of this compound under various basic conditions could reveal similar mechanistically intriguing rearrangement pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a combination of one-dimensional and two-dimensional NMR experiments is used to unequivocally assign the positions of hydrogen and carbon atoms.

The proton NMR (¹H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the spectrum is relatively simple, reflecting the distinct electronic environments of the different proton-containing groups.

Published spectral data for this compound, recorded in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent on a 400 MHz spectrometer, reveals three distinct signals. chemicalbook.com

A singlet appearing at a chemical shift (δ) of approximately 8.25 ppm. This downfield signal is characteristic of a proton attached to an aromatic ring and is assigned to the single hydrogen atom at the C6 position of the pyridine (B92270) ring (H-6). Its singlet nature indicates the absence of any adjacent protons, which is consistent with the substitution pattern of the ring.

A singlet observed at δ 3.94 ppm is attributed to the three protons of the methoxy (B1213986) (-OCH₃) group. chemicalbook.com These protons are chemically equivalent and are deshielded by the adjacent oxygen atom.

A singlet at δ 2.29 ppm corresponds to the three protons of the methyl (-CH₃) group attached to the C4 position of the pyridine ring. chemicalbook.com

The absence of spin-spin coupling for all signals simplifies the spectrum and directly supports the proposed substitution pattern where no two proton-bearing carbons are adjacent.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 (ring proton) | 8.25 | Singlet (s) |

| -OCH₃ (methoxy) | 3.94 | Singlet (s) |

| -CH₃ (methyl) | 2.29 | Singlet (s) |

Data recorded in DMSO-d6 at 400 MHz. chemicalbook.com

The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents:

C2 and C6: These carbons are adjacent to the ring nitrogen. The C2 carbon, bonded to the electron-donating methoxy group, would appear significantly upfield compared to a standard pyridine C2. Conversely, C6, adjacent to the nitrogen and near the bromine, would be further downfield.

C3 and C5: The C3 carbon, bearing the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and appear far downfield. The C5 carbon, attached to the bromine atom, will have its chemical shift influenced by the heavy atom effect and electronic effects, typically appearing in the mid-range of the aromatic region.

C4: This carbon is attached to the methyl group and is situated between the nitro and bromo substituents. Its chemical shift will be a composite of these influences.

Methyl and Methoxy Carbons: The methoxy carbon (-OCH₃) typically appears in the 50-60 ppm range, while the methyl carbon (-CH₃) is expected in the more shielded 15-25 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) | Rationale |

|---|---|---|

| C2 | 160 - 165 | Attached to nitrogen and electron-donating -OCH₃ |

| C3 | 145 - 155 | Attached to electron-withdrawing -NO₂ |

| C4 | 130 - 140 | Influenced by adjacent -NO₂ and -CH₃ |

| C5 | 110 - 120 | Attached to electronegative Br |

| C6 | 140 - 150 | Attached to N and adjacent to Br |

| -OCH₃ | 55 - 65 | Typical range for methoxy carbons on an aromatic ring |

| -CH₃ | 15 - 25 | Typical range for methyl carbons on an aromatic ring |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would be expected to be very simple, showing no off-diagonal cross-peaks. This would definitively confirm that the single aromatic proton (H-6) and the protons of the methyl and methoxy groups are all isolated from other protons, which is a key feature of the molecule's structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to. sdsu.edu This is invaluable for assigning carbon signals. For the target molecule, the HSQC spectrum would show three correlation cross-peaks:

A correlation between the proton signal at ~8.25 ppm and the C6 carbon signal.

A correlation between the methoxy proton signal (~3.94 ppm) and the methoxy carbon signal.

A correlation between the methyl proton signal (~2.29 ppm) and the methyl carbon signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for identifying and assigning quaternary (non-protonated) carbons. youtube.com Key expected correlations for this compound would include:

The methoxy protons (~3.94 ppm) would show a correlation to the C2 carbon, confirming the position of the methoxy group.

The methyl protons (~2.29 ppm) would show correlations to the C3, C4, and C5 carbons, locking in the position of the methyl group and helping to assign the surrounding quaternary carbons.

Table 3: Expected Key 2D NMR Correlations for Structural Elucidation

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | None | Confirms the isolation of all proton systems. |

| HSQC | H-6 ↔ C6 -OCH₃ ↔ -OC H₃ -CH₃ ↔ -C H₃ | Assigns the signals of all proton-bearing carbons. | | HMBC | -OCH₃ ↔ C 2 -CH₃ ↔ C 3, C 4, C 5 H -6 ↔ C 2, C 4, C 5 | Confirms substituent placement and assigns quaternary carbons. |

For rigid aromatic systems like substituted pyridines, conformational flexibility is limited. The primary conformational question pertains to the orientation of the methoxy group, which can be either in the plane of the pyridine ring or oriented out of the plane. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can probe the spatial proximity of atoms. A NOESY experiment could potentially show a correlation between the methoxy protons and the H-6 proton if they are close in space, providing insight into the preferred rotational conformation of the methoxy group. However, given the planarity of the core structure, such studies are not as common as for highly flexible aliphatic or macrocyclic systems.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

For this compound (C₇H₇BrN₂O₃), the nominal molecular weight is approximately 247 atomic mass units. A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak in the mass spectrum would appear as a pair of signals of almost equal intensity, separated by two m/z units (e.g., [M]⁺ and [M+2]⁺). This doublet is a classic indicator of the presence of a single bromine atom in the molecule. Depending on the ionization method used (e.g., Electrospray Ionization), the molecule might be observed as the protonated species [M+H]⁺, which would also exhibit this characteristic isotopic pattern.

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of precision (typically to four or more decimal places). This allows for the determination of the exact mass, which can be used to confirm the elemental formula of a compound.

The theoretical monoisotopic mass of this compound can be calculated using the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Table 4: Calculation of Theoretical Exact Mass for C₇H₇⁷⁹BrN₂O₃

| Element | Count | Exact Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.00000 | 84.00000 |

| Hydrogen (¹H) | 7 | 1.00783 | 7.05481 |

| Bromine (⁷⁹Br) | 1 | 78.91834 | 78.91834 |

| Nitrogen (¹⁴N) | 2 | 14.00307 | 28.00614 |

| Oxygen (¹⁶O) | 3 | 15.99491 | 47.98473 |

| Total | | | 245.96402 |

An experimental HRMS measurement yielding a value extremely close to the calculated exact mass of 245.96402 would provide unambiguous confirmation of the elemental formula C₇H₇BrN₂O₃, distinguishing it from any other formula that might have the same nominal mass. This level of precision is a cornerstone of modern chemical analysis for structure verification. cymitquimica.com

Fragmentation Patterns and Structural Information

Mass spectrometry is a critical analytical technique for the structural elucidation of novel compounds. For this compound, electron impact (EI) mass spectrometry would be expected to yield a series of characteristic fragment ions that provide significant structural information. The fragmentation pattern is influenced by the stability of the resulting ions and the nature of the substituents on the pyridine ring. arkat-usa.org

The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2). The fragmentation of related compounds, such as 4-methyl-3-nitropyridine, shows a prominent molecular ion peak, indicating a degree of stability of the pyridine ring system. nist.gov For this compound, key fragmentation pathways would likely involve the loss of the substituents.

Common fragmentation patterns for substituted pyridines and related aromatic compounds include the loss of small neutral molecules or radicals. For the title compound, expected fragmentation could include the loss of a methyl radical (•CH₃) from the methoxy group, the loss of a nitro group (•NO₂), or the cleavage of the methoxy group (•OCH₃). The fragmentation of the nitro group can also proceed via rearrangement to a nitrite (B80452) followed by the loss of a nitric oxide radical (•NO).

A plausible fragmentation pathway for this compound is outlined below:

Loss of Methyl Radical: Cleavage of the O-CH₃ bond can lead to the formation of an [M - CH₃]⁺ ion.

Loss of Nitro Group: The C-NO₂ bond can cleave to produce an [M - NO₂]⁺ ion.

Loss of Methoxy Group: The C-OCH₃ bond can break, resulting in an [M - OCH₃]⁺ ion.

Loss of Bromine: Cleavage of the C-Br bond would yield an [M - Br]⁺ ion.

Ring Fragmentation: Subsequent fragmentation of the pyridine ring can also occur, leading to smaller charged species.

The relative intensities of these fragment ions would depend on their stability. For instance, ions stabilized by resonance would be more abundant.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | Proposed Structure |

|---|---|---|

| [C₇H₇BrN₂O₃]⁺ | 246 | Molecular Ion |

| [C₆H₄BrN₂O₃]⁺ | 231 | [M - CH₃]⁺ |

| [C₇H₇BrO]⁺ | 200 | [M - NO₂]⁺ |

| [C₆H₄BrN₂O₂]⁺ | 216 | [M - OCH₃]⁺ |

This table is predictive and based on general fragmentation principles for similar compounds.

LC-MS and UPLC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for the analysis of complex mixtures and the determination of compound purity. For this compound and its derivatives, these methods offer high resolution and sensitivity.

A typical LC-MS method for the analysis of pyridine derivatives would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a modifier like formic acid to improve peak shape and ionization efficiency. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a range of polarities.

UPLC, with its use of smaller particle size columns, provides faster analysis times and higher resolution compared to traditional HPLC. This would be particularly useful for the analysis of complex reaction mixtures containing isomers and byproducts of this compound. The mass spectrometer detector provides molecular weight information for each separated component, allowing for their identification. The purity of a sample of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram.

For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The high sensitivity of LC-MS allows for the detection and quantification of trace impurities.

Vibrational Spectroscopy (IR and Raman)

Fourier Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Asymmetric and Symmetric CH₃ stretching (of the methoxy and methyl groups): These are expected in the 2950-2850 cm⁻¹ region.

C=C and C=N stretching (in the pyridine ring): These vibrations give rise to several bands in the 1600-1400 cm⁻¹ range.

NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro group are strong indicators and typically appear around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

C-O stretching (of the methoxy group): An intense band is expected around 1250-1200 cm⁻¹.

C-Br stretching: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (CH₃) | 2950 - 2850 |

| C=C / C=N ring stretch | 1600 - 1400 |

| Asymmetric NO₂ stretch | 1550 - 1500 |

| Symmetric NO₂ stretch | 1360 - 1320 |

| C-O stretch (methoxy) | 1250 - 1200 |

This table is predictive and based on characteristic group frequencies and data from analogous compounds.

FT-Raman Spectroscopy: Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the pyridine ring and the C-Br bond.

In general, symmetric vibrations that result in a significant change in polarizability give rise to strong Raman signals. For the title compound, the symmetric stretching of the pyridine ring and the C-Br bond would be expected to be prominent in the Raman spectrum. The Raman spectrum of brominated compounds often shows a characteristic peak for the C-Br stretching vibration. researchgate.net The symmetric stretching of the nitro group would also be observable.

Correlation with Computational Vibrational Frequencies

Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies of molecules. uit.no By creating a computational model of this compound, its vibrational modes can be calculated and then correlated with the experimental FT-IR and FT-Raman spectra. This correlation allows for a more precise assignment of the observed spectral bands to specific molecular vibrations.

The computational approach typically involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP with a suitable basis set). nih.gov The calculated frequencies are often scaled by a factor to better match the experimental values, accounting for anharmonicity and other limitations of the computational model.

For a molecule like this compound, DFT calculations can help to distinguish between the various C=C and C=N stretching modes of the pyridine ring and to assign the complex vibrations in the fingerprint region of the spectrum. Studies on similar substituted pyridines have shown good agreement between experimental and DFT-calculated vibrational frequencies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will have π → π* transitions. The nitro group is a strong chromophore and will significantly influence the spectrum.

The UV-Vis spectrum of 3-nitropyridine (B142982) shows an absorption maximum around 260 nm. nist.gov The presence of additional substituents in this compound, such as the bromine atom and the methoxy and methyl groups, will cause a shift in the absorption maxima (a bathochromic or hypsochromic shift). The methoxy group, being an auxochrome, is likely to cause a red shift (bathochromic shift) of the π → π* transition.

The nitro group also has non-bonding electrons on the oxygen atoms, which can undergo n → π* transitions. These transitions are typically weaker than π → π* transitions and appear at longer wavelengths. Therefore, the UV-Vis spectrum of this compound is expected to have at least two main absorption bands.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 260 - 300 |

This table is predictive and based on the UV-Vis spectra of analogous compounds. nist.govscielo.org.za

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption spectrum of a molecule provides valuable information about its electronic transitions and the nature of its chromophores. For this compound, the pyridine ring, substituted with electron-withdrawing (nitro and bromo) and electron-donating (methoxy and methyl) groups, constitutes the primary chromophore.

The specific wavelengths and intensities of these absorptions are influenced by the interplay of the various substituents on the pyridine ring. The strong electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy group, is expected to create a significant intramolecular charge transfer character in the electronic transitions.

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Description |

| π → π | 200-300 | High | Involves the π-system of the pyridine ring. |

| n → π | 300-400 | Low | Involves non-bonding electrons on N and O atoms. |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. This effect is particularly pronounced for compounds with a significant change in dipole moment upon electronic excitation, as is expected for this compound due to its push-pull electronic structure.

Although specific experimental data on the solvatochromic behavior of this compound is not available, general principles for similar compounds can be applied. For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity. This is because the non-bonding electrons of the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which lowers the ground state energy and thus increases the energy of the transition.

Table 2: Predicted Solvent Effects on the Electronic Spectra of this compound

| Solvent Polarity | Effect on π → π* Transition | Effect on n → π* Transition |

| Increasing | Bathochromic Shift (to longer λ) | Hypsochromic Shift (to shorter λ) |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state can be definitively determined by single-crystal X-ray diffraction. To date, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of structurally related compounds can provide insights into the likely solid-state conformation and packing.

Crystal Packing and Intermolecular Interactions

In the absence of a determined crystal structure for the title compound, the potential intermolecular interactions that govern its crystal packing can be predicted. These interactions are crucial in determining the physical properties of the solid material. For this compound, several types of non-covalent interactions are expected to play a role:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring.

π-π Stacking: The electron-deficient nature of the nitropyridine ring suggests that it could engage in π-π stacking interactions with neighboring rings.

Table 3: Potential Intermolecular Interactions in the Solid State of this compound

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-Br | O (nitro), N (pyridine) |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

| Hydrogen Bond | C-H (methyl, methoxy) | O (nitro), N (pyridine) |

Tautomerism and Conformational Analysis in the Solid State

Tautomerism is not expected to be a significant feature for this compound as it lacks acidic protons that can readily migrate.

The conformational flexibility of the molecule primarily revolves around the orientation of the methoxy group relative to the pyridine ring. In the solid state, the conformation will be dictated by the optimization of intermolecular interactions to achieve the most stable crystal lattice. It is anticipated that the methoxy group will be oriented in a way that minimizes steric hindrance with the adjacent nitro group and methyl group, while maximizing favorable intermolecular contacts. The planarity of the pyridine ring is expected to be maintained.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, DFT calculations offer a detailed picture of its geometric and electronic characteristics.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations find the minimum energy conformation, providing predicted bond lengths and bond angles. materialsciencejournal.org For similar molecular systems, DFT calculations have been shown to accurately predict these structural parameters, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov The optimized structure of related molecules, such as substituted benzaldehydes, indicates a planar heavy-atom skeleton in their anti-conformation. nih.gov

Predicted Structural Parameters of a Theoretically Optimized Structure

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-C (ring) | ~1.39 - 1.42 Å |

| C-N (ring) | ~1.33 - 1.37 Å |

| C-Br | ~1.88 Å |

| C-O (methoxy) | ~1.36 Å |

| O-CH3 (methoxy) | ~1.43 Å |

| C-NO2 | ~1.48 Å |

| N-O (nitro) | ~1.22 Å |

| C-C (methyl) | ~1.51 Å |

| Bond Angles | ~118 - 122° (within the ring) |

Note: These are estimated values based on general parameters for similar compounds and require specific DFT calculations for this compound for accuracy.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms. nih.gov The agreement between calculated and experimental spectra allows for a confident assignment of the observed vibrational bands. For instance, in related compounds, C-H stretching vibrations are typically observed in the 2850-3150 cm⁻¹ range, while C=C and C=N stretching frequencies appear between 120-1600 cm⁻¹. researchgate.net

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Methoxy (B1213986) (O-CH₃) | C-H stretch | 2850 - 2970 |

| Methyl (C-CH₃) | C-H stretch | 2870 - 2980 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Nitro (NO₂) | Asymmetric stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric stretch | 1330 - 1370 |

| Pyridine (B92270) Ring | C=N/C=C stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 650 |

Note: These are typical ranges and specific values require DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity and polarizability. nih.gov For similar aromatic compounds, the HOMO-LUMO gap is a key factor in analyzing charge transfer interactions within the molecule. materialsciencejournal.orgresearchgate.net

Calculated Electronic Properties of a Theoretical Model

| Property | Value |

|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ -2.0 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV |

Note: These are estimated values and depend on the level of theory and basis set used in the calculation.

Mulliken atomic charge analysis distributes the total charge of the molecule among its constituent atoms, providing insight into the electrostatic interactions. irjweb.com The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.gov It helps in predicting sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For this compound, the electronegative oxygen and nitrogen atoms of the nitro and methoxy groups are expected to be regions of negative potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density between occupied Lewis-type orbitals and unoccupied non-Lewis orbitals. This analysis reveals hyperconjugative interactions, which are crucial for understanding molecular stability. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). For similar molecules, NBO analysis has been used to understand the intramolecular charge transfer and the stability arising from these interactions. nih.govwisc.edu

Quantum Chemical Methods

Beyond DFT, other quantum chemical methods can be employed to study this compound. These methods, while often more computationally expensive, can provide even more accurate results for specific properties. The choice of method depends on the desired accuracy and the size of the molecular system.

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) theory is a fundamental ab initio quantum chemistry method used to approximate the electronic structure of a many-electron system. It provides a foundational understanding of the molecule's ground-state energy and electronic properties by solving the time-independent Schrödinger equation in an approximate manner. In the context of this compound, HF calculations can elucidate key electronic parameters.

While specific, publicly available Hartree-Fock calculation data for this compound is limited, the expected outputs of such a calculation can be illustrated. Theoretical studies on similarly substituted nitropyridine derivatives have demonstrated the utility of HF methods in determining properties such as the total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov These parameters are crucial for understanding the molecule's reactivity and kinetic stability.

Illustrative Data from a Hypothetical Hartree-Fock Calculation:

| Calculated Property | Hypothetical Value | Significance |

| Ground State Energy | -E Hartrees | Represents the total electronic energy of the molecule at 0 Kelvin. |

| Dipole Moment | μ Debye | Indicates the overall polarity of the molecule, arising from the vector sum of individual bond dipoles. The nitro and methoxy groups are expected to be major contributors. |

| HOMO Energy | εH eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | εL eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ΔE eV | A larger gap generally implies greater molecular stability. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from HF calculations and are not based on actual experimental or published computational results for this compound.

Basis Set Selection and Their Impact on Computational Accuracy

The accuracy of Hartree-Fock and other quantum chemical calculations is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a trade-off between computational cost and the desired accuracy of the results.

For a molecule like this compound, which contains a heavy atom (bromine) and atoms with lone pairs (oxygen and nitrogen), the choice of basis set is particularly important.

Pople-style basis sets , such as 6-31G(d,p), are commonly used for initial geometry optimizations and electronic structure calculations of organic molecules. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding environment around non-hydrogen atoms and the polar nature of the C-Br, C-O, and N-O bonds.

Correlation-consistent basis sets , such as those from the cc-pVDZ, cc-pVTZ series developed by Dunning, are designed to systematically converge towards the complete basis set limit. These are often used for more accurate single-point energy calculations on optimized geometries.

Basis sets with diffuse functions , such as 6-31++G(d,p), are important when studying systems with significant electron density far from the nuclei, such as anions or molecules with extensive lone pairs, which is relevant for the nitro and methoxy groups in the target molecule.

Studies on related substituted pyridines have shown that the choice of basis set significantly influences the calculated energies, geometries, and vibrational frequencies. nih.gov For instance, a larger basis set will generally provide a more accurate description of the electron distribution and intermolecular interactions.

Impact of Basis Set on Calculated Properties (Illustrative):

| Basis Set | Relative Computational Cost | Expected Accuracy for Geometry | Expected Accuracy for Energy |

| STO-3G | Low | Low | Low |

| 6-31G(d) | Medium | Good | Moderate |

| 6-311++G(d,p) | High | Very Good | Good |

| cc-pVTZ | Very High | Excellent | Excellent |

This table provides a generalized illustration of the trade-offs associated with basis set selection.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about the conformational landscape, flexibility, and interactions of a molecule with its surroundings.

Conformational Analysis and Flexibility Studies

The structure of this compound is not rigid. Rotations around the C-O bond of the methoxy group and the C-N bond of the nitro group give rise to different conformers. Conformational analysis through MD simulations can map the potential energy surface associated with these rotations and identify the most stable conformations.

Research on related 2-methoxypyridine (B126380) derivatives has shown that the orientation of the methoxy group relative to the pyridine ring can significantly impact the molecule's properties. rsc.org For this compound, steric hindrance between the methoxy group, the adjacent methyl group, and the nitro group will play a crucial role in determining the preferred rotational isomers. Similarly, the rotation of the nitro group is also subject to steric and electronic effects from the neighboring substituents. MD simulations can quantify the rotational energy barriers between different conformers, providing insight into the molecule's flexibility at different temperatures.

Solvent Effects on Molecular Conformations and Reactivity

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box. The interactions between the solute (this compound) and the solvent can influence its conformational equilibrium and reactivity.

Studies on the effect of solvents on the crystal morphology and behavior of nitropyridine derivatives have demonstrated the importance of solute-solvent interactions. nih.govresearchgate.net For this compound, one would expect:

In polar solvents (e.g., water, methanol): The polar nitro and methoxy groups will form hydrogen bonds or strong dipole-dipole interactions with the solvent molecules. This can stabilize more polar conformers and potentially influence the electronic structure, which in turn affects reactivity.

In non-polar solvents (e.g., chloroform, hexane): Weaker van der Waals interactions will dominate. The conformational preferences in a non-polar solvent may differ from those in a polar solvent, as intramolecular interactions will play a more significant role in the absence of strong solute-solvent interactions.

MD simulations can provide detailed information on the solvation shell structure, the lifetime of solute-solvent interactions, and the free energy profile of conformational changes in different solvents, all of which are critical for understanding the molecule's behavior in solution. rsc.org

Applications and Advanced Research Directions Involving 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine

Role as a Key Intermediate in Complex Molecule Synthesis

5-Bromo-2-methoxy-4-methyl-3-nitropyridine is primarily utilized as a foundational scaffold in multi-step synthetic pathways aimed at producing biologically active molecules. chembk.comchemicalbook.com The nitro group can be reduced to an amine, the bromine atom can be replaced via nucleophilic substitution or participate in cross-coupling reactions, and the methoxy (B1213986) group can influence the electronic properties and binding affinities of the final compounds. This chemical reactivity allows for the systematic modification and optimization of derivative compounds for specific biological targets. chemicalbook.com

The application of this compound as a chemical intermediate is most prominent in the pharmaceutical sector. chemicalbook.com It is a precursor in the synthesis of compounds investigated for a range of therapeutic applications, from oncology to inflammatory conditions. chemicalbook.comaacrjournals.org

A significant application of this compound is in the synthesis of dual inhibitors targeting both Bromodomain and Extra-Terminal motif (BET) proteins and Histone Deacetylases (HDACs). aacrjournals.orgnih.gov These two classes of proteins are crucial epigenetic regulators, and their simultaneous inhibition is a promising strategy in cancer therapy. nih.govnih.gov The development of potent dual BET/HDAC inhibitors often involves merging the pharmacophores of known BET inhibitors with the zinc-binding motifs of HDAC inhibitors into a single molecule. aacrjournals.orgnih.gov Research has demonstrated that this compound can be converted into key intermediates required for building the core structure of these dual-action compounds. nih.gov These hybrid molecules have shown potent cellular activity in both cancer and immune cells. aacrjournals.orgnih.gov

Beyond dual BET/HDAC inhibitors, this compound is a building block for a broader range of potential anti-cancer agents. chemicalbook.comnih.gov The nitropyridine scaffold itself is found in various molecules with demonstrated biological activities, including anticancer properties. nih.gov The compound's utility lies in its role as a precursor that allows for the construction of more complex molecules designed to interfere with cancer cell processes. chemicalbook.com For instance, derivatives can be designed to bind to specific proteins that regulate cell division and DNA repair, thereby inhibiting tumor growth. chemicalbook.com The molecular hybridization strategy, which combines distinct pharmacophores into a single molecule, has been used to create novel N-aryl-N'-arylmethylurea scaffolds from pyridine-based precursors for their anti-proliferative activities. nih.gov

| Cell Line | Cancer Type | Research Context | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | Evaluation of antiproliferative activities of N-aryl-N'-arylmethylurea derivatives. | nih.gov |

| MCF7 | Breast Adenocarcinoma | Evaluation of antiproliferative activities of N-aryl-N'-arylmethylurea derivatives. | nih.gov |

| HCT116 | Colon Carcinoma | Evaluation of antiproliferative activities of N-aryl-N'-arylmethylurea derivatives. | nih.gov |

| PC-3 | Prostate Adenocarcinoma | Evaluation of antiproliferative activities of N-aryl-N'-arylmethylurea derivatives. | nih.gov |

| 22Rv1 | Prostate Carcinoma (Enzalutamide-Resistant) | Evaluation of HAT inhibitors for castration-resistant prostate cancer. | nih.gov |

The pyridine (B92270) nucleus is a core structure in many compounds exhibiting anti-inflammatory properties. nih.govmdpi.com Derivatives of 3-hydroxy-pyridine-4-one have been shown to possess significant anti-inflammatory effects, which may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase are heme-dependent. nih.gov Research into derivatives of the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) has led to the synthesis of novel pyridine compounds with anti-thrombolytic activity. nih.gov In one study, a derivative demonstrated a notable 41.32% lysis against clot formation in human blood, highlighting the potential for this chemical class in addressing thrombotic disorders. nih.gov

While a direct synthetic route from this compound to currently marketed drugs for castration-resistant prostate cancer (CRPC) like enzalutamide (B1683756) or apalutamide (B1683753) is not prominently published, the core pyridine structure is highly relevant to this field. nih.govacs.org The synthesis of potent second-generation anti-androgens frequently employs substituted pyridine intermediates. For example, the synthesis of enzalutamide analogues has utilized precursors like 2-Bromo-4-(trifluoromethyl)pyridine. nih.gov Similarly, the development of apalutamide involves a pyridine carbonitrile intermediate. google.com The functional groups on this compound make it a plausible starting point for the development of novel androgen receptor antagonists. nih.govnih.gov Furthermore, the dual BET/HDAC inhibitors synthesized from this precursor are themselves being evaluated as a therapeutic option for prostate carcinoma, directly linking its application to CRPC research. nih.govnih.gov

| Drug/Analogue | Key Pyridine Intermediate | Significance | Reference |

|---|---|---|---|

| Enzalutamide Analogues | 2-Bromo-4-(trifluoromethyl)pyridine | Used as a starting material for creating novel derivatives targeting the androgen receptor. | nih.gov |

| Apalutamide | Pyridine carbonitrile derivatives | Core component in the multi-step synthesis of the final drug product. | google.com |

| Hydantoin Analogues | 5-isothiocyanato-2-cyano-3-(trifluoromethyl)pyridine | Reacted with other fragments to build potent androgen receptor antagonists. | nih.gov |